N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C17H19FN4O4S3 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.05524678 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound's utility in synthesizing heterocyclic compounds, such as morpholines, piperazines, azepines, and oxazepines, has been demonstrated through reactions involving amino alcohols or diamines with α-phenylvinylsulfonium salts. These reactions achieve moderate to excellent yields with high levels of regio- and diastereoselectivity, showcasing the compound's versatility as a precursor in organic synthesis Matlock et al., 2015.
Nanofiltration Membrane Development
In the field of materials science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, including derivatives of this compound. These membranes exhibit improved water flux for the treatment of dye solutions, highlighting the compound's application in enhancing the efficiency and performance of filtration technologies Liu et al., 2012.
Antibacterial Activities
Research into the compound's derivatives has found applications in developing new antibacterial agents. For instance, 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized and shown to exhibit significant antibacterial activities, underscoring the potential of this compound as a backbone for novel antibiotics Qi, 2014.
Development of Adenosine Receptor Antagonists
In pharmacological research, derivatives of this compound have been developed as adenosine A2B receptor antagonists, demonstrating high affinity and selectivity. These findings illustrate the compound's role in the discovery and development of new therapeutic agents targeting various biological pathways Borrmann et al., 2009.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S3/c18-13-1-5-16(6-2-13)29(25,26)22-11-9-21(10-12-22)17(27)20-14-3-7-15(8-4-14)28(19,23)24/h1-8H,9-12H2,(H,20,27)(H2,19,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLNHGDVBVBCEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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